molecular formula C10H9NO3 B1296701 4-Phenylmorpholine-2,6-dione CAS No. 56956-66-2

4-Phenylmorpholine-2,6-dione

Cat. No.: B1296701
CAS No.: 56956-66-2
M. Wt: 191.18 g/mol
InChI Key: WTGUVSDJPJNUEO-UHFFFAOYSA-N
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Description

4-Phenylmorpholine-2,6-dione is a heterocyclic organic compound with the molecular formula C10H9NO3 It is characterized by a morpholine ring substituted with a phenyl group at the 4-position and two keto groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylmorpholine-2,6-dione can be synthesized through several methods. One common synthetic route involves the reaction of N-phenyliminodiacetic acid with acetic anhydride at 90°C for 0.25 hours . This method yields the desired compound with a yield of approximately 72% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylmorpholine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of phenylmorpholine oxides.

    Reduction: Formation of 4-phenylmorpholine-2,6-diol.

    Substitution: Various substituted phenylmorpholine derivatives depending on the substituent introduced.

Scientific Research Applications

4-Phenylmorpholine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylmorpholine-2,6-dione involves its interaction with various molecular targets. It exhibits central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This interaction can lead to the modulation of cellular processes, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but lacking the phenyl and keto groups.

    4-Phenylmorpholine: Similar to 4-Phenylmorpholine-2,6-dione but without the keto groups.

    2,6-Diketomorpholine: Lacks the phenyl group but has the keto groups at the 2 and 6 positions.

Uniqueness: this compound is unique due to the presence of both the phenyl group and the keto groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

4-phenylmorpholine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-6-11(7-10(13)14-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGUVSDJPJNUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340281
Record name 4-phenylmorpholine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56956-66-2
Record name 4-phenylmorpholine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 2-liter round-bottom flask was put 62.8 g of N-phenyliminodiacetic acid under nitrogen gas stream to dissolve with 500 ml of toluene. To the solution was added 32.0 g of acetic anhydride, and the mixture was refluxed by heating with stirring. After lapse of one our, the mixture was cooled to room temperature and 3 liters of hexane was added thereto with stirring to deposit. The deposit was collected by filtration to obtain 52.0 g of N-phenyliminodiacetic acid anhydride.
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 2-liter eggplant type flask, 62.8 g of N-phenyl-iminodiacetic acid was charged and dissolved in 500 mL of toluene under a nitrogen gas stream, to which was then added 32.0 g of acetic anhydride. The mixture was refluxed under heating and stirred. One hour thereafter, the reaction mixture was cooled to room temperature, to which was then 3 L of hexane with stirring to undergo deposition. A reaction product was filtered to obtain 52.0 g of N-phenyliminodiacetic anhydride.
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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